(1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol;dihydrochloride
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Overview
Description
(1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol;dihydrochloride is a synthetic compound that features a cyclohexane ring substituted with an amino group and a methylimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol;dihydrochloride typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines under specific conditions.
Attachment of the methylimidazole moiety: This step may involve nucleophilic substitution reactions where the imidazole ring is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the imidazole ring.
Reduction: Reduction reactions could involve the cyclohexane ring or the imidazole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the imidazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the imidazole ring.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, the compound may be studied for its interactions with enzymes or receptors, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Medicine
Industry
In industrial applications, the compound might be used in the synthesis of more complex molecules or as a precursor in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol;dihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol: The base compound without the dihydrochloride salt.
Other cyclohexane derivatives: Compounds with similar cyclohexane ring structures but different substituents.
Imidazole derivatives: Compounds featuring the imidazole ring with various functional groups.
Uniqueness
The uniqueness of (1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol;dihydrochloride lies in its specific stereochemistry and the combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
(1R,3S)-3-amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-13-6-5-12-9(13)10(14)4-2-3-8(11)7-10;;/h5-6,8,14H,2-4,7,11H2,1H3;2*1H/t8-,10+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJQIUKVJUYZBY-UQZKZZBYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2(CCCC(C2)N)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@]2(CCC[C@@H](C2)N)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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